Methyl 2-chloroquinoxaline-5-carboxylate: Structural Profiling, Mechanistic Synthesis, and Applications in Advanced Drug Discovery
Methyl 2-chloroquinoxaline-5-carboxylate: Structural Profiling, Mechanistic Synthesis, and Applications in Advanced Drug Discovery
Executive Summary
Methyl 2-chloroquinoxaline-5-carboxylate (CAS: 2092029-47-3) is a highly functionalized, privileged heterocyclic building block extensively utilized in modern medicinal chemistry and agrochemical development. The quinoxaline (benzopyrazine) scaffold is a ubiquitous pharmacophore recognized for its diverse biological activities, including kinase inhibition, antimicrobial, and antineoplastic properties. The strategic positioning of a labile chlorine atom at the C2 position and a methyl ester at the C5 position provides orthogonal reactivity, allowing researchers to perform sequential, regioselective modifications to build complex molecular libraries.
This technical guide provides an authoritative breakdown of the compound's structural parameters, the mechanistic causality behind its synthesis, and self-validating experimental protocols for its handling and functionalization.
Physicochemical Profiling & Structural Analysis
With a molecular weight of exactly 222.63 g/mol , this compound sits well within the Lipinski Rule of 5 parameters, making it an ideal starting material for oral drug candidates. The low molecular weight allows for extensive downstream elaboration (e.g., adding bulky solubilizing groups or target-specific pharmacophores) without exceeding the 500 Da threshold commonly desired in small-molecule therapeutics.
The structure features a fully conjugated bicyclic system. The electron-withdrawing nature of the pyrazine nitrogens significantly depletes the electron density at the C2 and C3 positions. This electronic deficiency is the fundamental driver for the high reactivity of the C2-chlorine towards nucleophiles.
Table 1: Physicochemical & Structural Properties
| Property | Value |
| IUPAC Name | methyl 2-chloroquinoxaline-5-carboxylate |
| CAS Number | 2092029-47-3 |
| Molecular Formula | C10H7ClN2O2 |
| Molecular Weight | 222.63 g/mol |
| SMILES | O=C(C1=C2N=CC(Cl)=NC2=CC=C1)OC |
| Topological Polar Surface Area (TPSA) | 52.08 Ų |
| LogP (Predicted) | ~2.07 |
| Hydrogen Bond Donors / Acceptors | 0 / 4 |
| Rotatable Bonds | 1 |
Data aggregated from computational profiling and commercial specifications ( [1], [2]).
Table 2: Safety & Handling Profile
| Hazard Class | GHS Statements | Precautionary Directives |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | P264: Wash skin thoroughly after handling |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P280: Wear protective gloves/eye protection |
| Serious Eye Damage | H319: Causes serious eye irritation | P305+P351+P338: Rinse cautiously with water |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist |
Mechanistic Synthesis & Chemical Reactivity
The synthesis of 2-chloroquinoxalines typically follows a two-stage convergent approach, moving from a simple diamine to the highly reactive chlorinated heterocycle.
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Bicyclic Ring Formation (Condensation): The thermodynamic stability of the aromatic quinoxaline system drives the condensation between a substituted o-phenylenediamine (e.g., methyl 2,3-diaminobenzoate) and an α-keto acid or ester (e.g., ethyl glyoxylate). This reaction yields the intermediate methyl 2-oxo-1,2-dihydroquinoxaline-5-carboxylate. The causality here is rooted in the nucleophilic attack of the primary amines on the carbonyl carbons, followed by dehydration to form the pyrazine ring.
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Deoxychlorination: The lactam intermediate exists in a tautomeric equilibrium with its lactim (2-hydroxyquinoxaline) form. Treatment with phosphorus oxychloride (POCl3) converts the hydroxyl group into a good leaving group (dichlorophosphate). The addition of catalytic N,N-dimethylformamide (DMF) is a critical experimental choice; it generates the highly electrophilic Vilsmeier-Haack intermediate in situ, which accelerates the chlorination and prevents the formation of unreactive polymeric byproducts ( [3]).
Synthetic workflow and downstream functionalization of Methyl 2-chloroquinoxaline-5-carboxylate.
Experimental Protocols: Standardized Synthetic Workflow
Protocol: Deoxychlorination of Methyl 2-oxo-1,2-dihydroquinoxaline-5-carboxylate
Objective: Convert the lactam precursor to the highly reactive 2-chloro derivative. Self-Validating System: The reaction progress must be monitored by the disappearance of the highly polar lactam starting material on TLC (typically emitting bright blue fluorescence under 254 nm UV) and the appearance of a higher Rf, less polar product spot.
Step-by-Step Methodology:
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Reagent Charging: In a flame-dried, argon-purged round-bottom flask, suspend 1.0 equivalent of methyl 2-oxo-1,2-dihydroquinoxaline-5-carboxylate in neat phosphorus oxychloride (POCl3, 5.0 equivalents). Causality: Using neat POCl3 ensures it acts as both the solvent and the chlorinating agent, driving the equilibrium forward.
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Catalyst Addition: Add 0.1 equivalents of anhydrous N,N-dimethylformamide (DMF) dropwise at 0 °C. Causality: DMF reacts with POCl3 to form the Vilsmeier-Haack reagent. This highly electrophilic species activates the tautomeric hydroxyl group far more efficiently than POCl3 alone, significantly reducing reaction time and thermal degradation.
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Reflux & Monitoring: Heat the reaction mixture to 100 °C for 2-4 hours. Validate completion by quenching a 10 µL aliquot in saturated NaHCO3 and extracting with ethyl acetate for TLC analysis (Eluent: 3:1 Hexanes/Ethyl Acetate).
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Quenching (Critical Safety Step): Once complete, cool the mixture to room temperature. Concentrate the bulk POCl3 under reduced pressure. Slowly pour the remaining viscous residue over crushed ice with vigorous stirring. Causality: POCl3 reacts violently with water. Removing the bulk under vacuum minimizes the exothermic hazard, while the ice quench controls the temperature, preventing the hydrolysis of the newly formed C-Cl bond or the C5 methyl ester.
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Extraction & Purification: Neutralize the aqueous phase to pH 7 using cold saturated NaHCO3. Extract with dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. Purify via flash column chromatography to yield the pure methyl 2-chloroquinoxaline-5-carboxylate.
Applications in Advanced Drug Development
The dual functionality of Methyl 2-chloroquinoxaline-5-carboxylate makes it a cornerstone in modern drug discovery:
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Nucleophilic Aromatic Substitution (SNAr): The C2-chlorine is highly activated by the adjacent pyrazine nitrogens. The electron-withdrawing nature of the heterocycle lowers the LUMO energy, facilitating the attack of nucleophiles (e.g., amines) in an addition-elimination mechanism. Using a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is essential; it scavenges the generated HCl, preventing the protonation of the nucleophilic amine and ensuring the reaction proceeds to completion.
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Transition-Metal Catalyzed Couplings: The C2 position can undergo Suzuki-Miyaura coupling with arylboronic acids to yield 2-arylquinoxalines, expanding the hydrophobic footprint of the molecule for better target pocket occupancy.
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Ester Functionalization: The C5 methyl ester can be selectively hydrolyzed to the corresponding carboxylic acid using LiOH. The resulting acid can be coupled with various aliphatic or aromatic amines using standard peptide coupling reagents (e.g., HATU, EDC) to form carboxamides. These carboxamides often serve as critical hydrogen-bond donors/acceptors in the hinge-binding region of kinase targets or as vectors for antimicrobial activity ( [4]).
